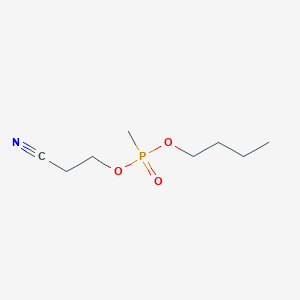
2,3,5-Trimethyl-6-(3-oxopentyl)-1,4-phenylene diacetate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2,3,5-Trimethyl-6-(3-oxopentyl)-1,4-phenylene diacetate is an organic compound with a complex structure that includes multiple methyl groups and an oxopentyl side chain
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2,3,5-Trimethyl-6-(3-oxopentyl)-1,4-phenylene diacetate typically involves multiple steps, starting from simpler organic molecules. One common method involves the acetylation of a precursor compound, followed by the introduction of the oxopentyl group through a series of reactions. The reaction conditions often require specific catalysts and solvents to ensure high yield and purity.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale chemical reactors and continuous flow processes. The use of automated systems and precise control of reaction parameters is crucial to achieve consistent quality and efficiency.
Análisis De Reacciones Químicas
Types of Reactions
2,3,5-Trimethyl-6-(3-oxopentyl)-1,4-phenylene diacetate can undergo various chemical reactions, including:
Oxidation: This reaction can introduce additional oxygen-containing functional groups.
Reduction: This reaction can remove oxygen atoms or add hydrogen atoms.
Substitution: This reaction can replace one functional group with another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various acids and bases for substitution reactions. The conditions often involve controlled temperatures and pressures to optimize the reaction rates and yields.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield compounds with additional carbonyl groups, while reduction may produce alcohols or hydrocarbons.
Aplicaciones Científicas De Investigación
2,3,5-Trimethyl-6-(3-oxopentyl)-1,4-phenylene diacetate has several applications in scientific research:
Chemistry: It is used as a building block for synthesizing more complex molecules.
Biology: It may be used in studies involving enzyme interactions and metabolic pathways.
Industry: It can be used in the production of specialty chemicals and materials.
Mecanismo De Acción
The mechanism of action of 2,3,5-Trimethyl-6-(3-oxopentyl)-1,4-phenylene diacetate involves its interaction with specific molecular targets. These interactions can affect various biochemical pathways, leading to changes in cellular functions. The exact pathways and targets depend on the specific application and context in which the compound is used.
Comparación Con Compuestos Similares
Similar Compounds
2,3,5-Trimethyl-1,4-phenylene diacetate: Lacks the oxopentyl group.
2,3,5-Trimethyl-6-(3-hydroxypropyl)-1,4-phenylene diacetate: Contains a hydroxypropyl group instead of an oxopentyl group.
Uniqueness
2,3,5-Trimethyl-6-(3-oxopentyl)-1,4-phenylene diacetate is unique due to the presence of the oxopentyl group, which imparts distinct chemical properties and reactivity. This uniqueness makes it valuable for specific applications where other similar compounds may not be as effective.
Propiedades
Número CAS |
53713-20-5 |
|---|---|
Fórmula molecular |
C18H24O5 |
Peso molecular |
320.4 g/mol |
Nombre IUPAC |
[4-acetyloxy-2,3,6-trimethyl-5-(3-oxopentyl)phenyl] acetate |
InChI |
InChI=1S/C18H24O5/c1-7-15(21)8-9-16-12(4)17(22-13(5)19)10(2)11(3)18(16)23-14(6)20/h7-9H2,1-6H3 |
Clave InChI |
BYVJNJIKSVJOBU-UHFFFAOYSA-N |
SMILES canónico |
CCC(=O)CCC1=C(C(=C(C(=C1C)OC(=O)C)C)C)OC(=O)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


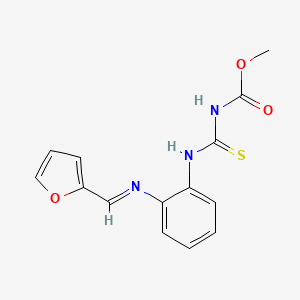



![S-Benzyl-N-[(benzyloxy)carbonyl]cysteinylglycinamide](/img/structure/B14629705.png)
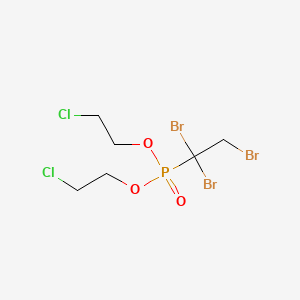
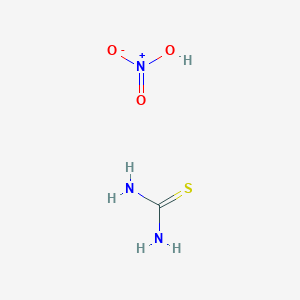


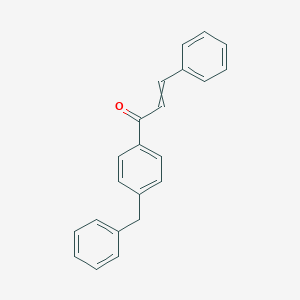
![2,5-Pyrrolidinedione, 3-methyl-3-[4-(2-methylpropoxy)phenyl]-](/img/structure/B14629742.png)
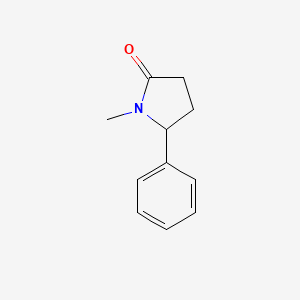
![{2-[4-(Hydroxymethyl)-2H-1,3-dithiol-2-ylidene]-2H-1,3-dithiol-4-yl}methanol](/img/structure/B14629755.png)
